Product packaging for Domperidone (maleate)(Cat. No.:)

Domperidone (maleate)

Cat. No.: B8063556
M. Wt: 542.0 g/mol
InChI Key: OAUUYDZHCOULIO-WLHGVMLRSA-N
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Description

Contextualization within Dopamine (B1211576) Antagonist Research

Domperidone (B1670879) maleate (B1232345) is classified as a second-generation dopamine D2 and D3 receptor antagonist. patsnap.comneliti.comchemicalbook.com Developed by Janssen Pharmaceutica in 1974 during research into antipsychotic drugs, its primary characteristic for research interest is its peripheral selectivity. neliti.comchemicalbook.com Unlike many other dopamine antagonists, domperidone does not readily cross the blood-brain barrier, a feature attributed to the P-glycoprotein efflux transporter. patsnap.comnih.govwikipedia.org This property makes it an invaluable tool for differentiating between the central and peripheral effects of dopamine receptor blockade. chemicalbook.comdrugbank.comnih.gov Its ability to antagonize dopamine receptors primarily in the periphery allows researchers to investigate the role of dopamine in physiological processes outside the central nervous system, such as gastrointestinal motility. chemicalbook.comdrugbank.comnih.gov

Rationale for Comprehensive Academic Investigation

The unique pharmacological profile of domperidone maleate provides a strong rationale for its extensive use in academic research. It is employed as a specific blocker of dopamine receptors to study dopaminergic mechanisms. chemicalbook.comdrugbank.comchemicalbook.com Research involving domperidone helps to elucidate the physiological and pathological roles of peripheral dopamine receptors. nih.govhres.ca Furthermore, its prokinetic and antiemetic properties, which stem from its dopamine receptor blocking activity at the gastric level and the chemoreceptor trigger zone (CTZ), are subjects of ongoing investigation to understand the intricacies of gastrointestinal function. patsnap.comdrugbank.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28ClN5O6 B8063556 Domperidone (maleate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUUYDZHCOULIO-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57808-66-9 (Parent)
Record name Domperidone maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099497037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

542.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99497-03-7, 83898-65-1
Record name Domperidone maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099497037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-,
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical and Physical Properties

Domperidone (B1670879) maleate (B1232345) is the maleate salt of domperidone. nih.govchemicalbook.com The base, domperidone, is a benzimidazole (B57391) derivative. nih.govscholarsresearchlibrary.com The maleate salt exists as a white or almost white crystalline powder. chemicalbook.comshreejipharmainternational.com It is known to exhibit polymorphism. chemicalbook.com

PropertyValueSource(s)
Chemical Name 6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one; (Z)-but-2-enedioic acid nih.gov
CAS Number 99497-03-7 chemicalbook.comshreejipharmainternational.com
Molecular Formula C₂₆H₂₈ClN₅O₆ nih.gov
Molecular Weight 542.0 g/mol nih.gov
Melting Point 240-244 °C shreejipharmainternational.com
Solubility Very slightly soluble in water and ethanol; slightly soluble in methanol (B129727); sparingly soluble in dimethylformamide. chemicalbook.com It has low aqueous solubility. scirp.orgnih.gov chemicalbook.comscirp.orgnih.gov

Synthesis and Manufacturing

The synthesis of domperidone (B1670879) maleate (B1232345) is a multi-step process that has been described in various patents. A common pathway involves the reaction of two key benzimidazolone intermediates. chemicalbook.comgoogle.compatsnap.com

One synthetic route begins with the cyclization and halogenation of o-diaminobenzene to create the first benzimidazolone intermediate. google.compatsnap.com Concurrently, 1-carbethoxy-4-amino piperidine (B6355638) undergoes halogenation, reduction, cyclization, and hydrolysis to form the second benzimidazolone intermediate. google.compatsnap.com These two intermediates are then reacted to produce the domperidone base. chemicalbook.comgoogle.com Finally, domperidone is reacted with maleic acid to yield domperidone maleate. chemicalbook.comgoogle.comgoogle.com Variations in the process exist, aiming to improve yield and reduce costs for industrial-scale production. google.comgoogle.com For instance, one patented method reports a final product yield of up to 85.0%, an improvement over previous literature reports of 73.1%. google.com

Advanced Analytical Methodologies and Chemical Characterization

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are paramount for separating domperidone (B1670879) from its impurities and accurately determining its concentration. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques in this domain.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Numerous HPLC methods have been developed and validated for the analysis of domperidone maleate (B1232345) in bulk drug substances and pharmaceutical dosage forms. jchr.orgresearchgate.netjchr.org These methods are designed to be simple, precise, accurate, and reproducible, adhering to the stringent guidelines set by the International Conference on Harmonisation (ICH). jchr.orgresearchgate.net

A common approach involves reversed-phase HPLC (RP-HPLC) utilizing a C18 column. jchr.orgjchr.org The separation is typically achieved using a mobile phase consisting of a buffer, such as potassium dihydrogen phosphate (B84403) (KH2PO4), and an organic modifier like methanol (B129727) or acetonitrile. jchr.orgwjpmr.com Detection is most frequently performed using a UV detector at a wavelength where domperidone exhibits significant absorbance, such as 230 nm, 253 nm, 270 nm, or 285 nm. jchr.orgwjpmr.comtums.ac.irrroij.com

Method validation is a critical step to ensure the reliability of the analytical procedure. Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For domperidone, linearity is often established over a concentration range such as 10-60 µg/mL or 12.5-200.0 µg/mL. wjpmr.comijcpa.in

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies, with acceptance criteria typically between 98.00% and 102.00%. semanticscholar.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). rroij.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For instance, one validated method reported an LOD of 0.36 µg/mL and an LOQ of 1.56 µg/mL. jchr.orgjchr.org

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. wjpmr.com

The following table summarizes the chromatographic conditions of a validated HPLC method for domperidone maleate analysis:

ParameterCondition
Column C18 (250x4.5mm, 5µm)
Mobile Phase KH2PO4 Buffer : Methanol (60:40 v/v)
Detection Wavelength 253 nm
Retention Time 6.7 minutes
LOD 0.36 µg/mL
LOQ 1.56 µg/mL

This data is based on a specific validated HPLC method. jchr.orgjchr.org

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). nih.govoup.com UPLC methods have been successfully developed for the determination of domperidone and its process-related impurities. nih.govoup.com

A key advantage of UPLC is the substantial reduction in analysis time and solvent consumption. For example, a developed UPLC method for domperidone had a run time of 7.5 minutes, a 40% reduction compared to the 12.5-minute run time of the corresponding European Pharmacopoeia HPLC method. nih.govoup.com This also resulted in a greater than 58% decrease in solvent usage. nih.govoup.com

UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification of domperidone in biological matrices like human plasma. bohrium.comthieme-connect.comresearchgate.net These methods are invaluable for pharmacokinetic studies.

The table below outlines the parameters of a UPLC method for domperidone analysis:

ParameterCondition
Column Hypersil Zorbax eXtra Densely Bonded C18 (30 × 4.6 mm, 1.8 µm)
Mobile Phase Gradient with 0.06 M ammonium (B1175870) acetate (B1210297) and methanol
Flow Rate 1 mL/min
Column Temperature 40°C
Detection Wavelength 280 nm
Run Time 7.5 minutes

This data is based on a specific validated UPLC method. nih.govoup.com

Impurity Profiling and Quantification Strategies

Impurity profiling is a critical aspect of pharmaceutical quality control, as the presence of unwanted chemicals can affect the efficacy and safety of the drug product. jchr.org The International Conference on Harmonisation (ICH) provides guidelines on impurities in new drug substances and products. jchr.org

Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient (API) from its degradation products. wjpmr.com These methods involve subjecting the drug to stress conditions such as acid, base, and neutral hydrolysis, oxidation, heat, and photolysis to generate potential impurities. wjpmr.comtums.ac.ir The developed chromatographic method must then be able to resolve the parent drug from all the formed degradation products. wjpmr.com

For instance, Domperidone Impurity D is a known degradation product formed under acidic conditions. Analytical methods must be capable of separating and quantifying such impurities to ensure the quality of the final product. Reference standards of known impurities are used for their identification and quantification. pharmaffiliates.compharmaffiliates.com

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of domperidone maleate. UV-Visible spectrophotometry and Fourier Transform Infrared (FTIR) spectroscopy are routinely employed for these purposes.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Assay and Dissolution Studies

UV-Visible spectrophotometry is a simple, rapid, and economical method for the quantitative analysis of domperidone in bulk and pharmaceutical formulations. rroij.comijcpa.in The method is based on the principle that the drug absorbs UV radiation at a specific wavelength (λmax). For domperidone, the λmax is typically observed around 284-287 nm in solvents like methanol or phosphate buffer. ijcpa.insemanticscholar.orgscholarsresearchlibrary.com

The developed spectrophotometric methods are validated according to ICH guidelines for parameters such as linearity, accuracy, precision, LOD, and LOQ. scholarsresearchlibrary.comresearchgate.net Beer-Lambert's law is obeyed over a specific concentration range, allowing for the accurate determination of the drug concentration. rroij.comijcpa.in

UV-Vis spectrophotometry is also extensively used in dissolution studies to determine the rate at which the drug dissolves from a solid dosage form. scholarsresearchlibrary.comresearchgate.net Samples are withdrawn from the dissolution medium at various time intervals, and the concentration of dissolved domperidone is measured spectrophotometrically. semanticscholar.org

The following table presents typical parameters for a UV-Vis spectrophotometric method for domperidone:

ParameterValue
Solvent Methanol
λmax 285.9 nm
Linearity Range 10-60 µg/ml
Correlation Coefficient (r²) 0.998

This data is based on a specific validated UV-Vis spectrophotometric method. ijcpa.in

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Interactions and Solid-State Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify functional groups and to study chemical interactions between the drug and excipients in a formulation. nih.govpjps.pk The FTIR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. semanticscholar.org

In the context of domperidone, the FTIR spectrum is characterized by specific peaks corresponding to its functional groups, such as N-H stretching and C=O stretching of the benzimidazolone moiety. nih.govpjps.pk By comparing the FTIR spectrum of the pure drug with that of its physical mixture with excipients or the final formulation, it is possible to detect any chemical interactions. nih.gov The absence of significant shifts or the appearance of new peaks in the spectrum of the mixture suggests the absence of chemical interactions between the drug and the excipients. nih.govsemanticscholar.org

FTIR, in conjunction with techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRD), is also crucial for solid-state characterization. nih.govpjps.pk It can help in identifying different polymorphic forms or the conversion of the drug from a crystalline to an amorphous state in solid dispersions, which can significantly impact its solubility and dissolution rate. pjps.pkmdpi.com

The table below lists some characteristic FTIR peaks for domperidone:

Functional GroupWavenumber (cm⁻¹)
N-H stretching ~3390, 3097, 3080
C-H stretching ~2915
C=O stretching ~1714, 1697
Aromatic C=C stretching ~1400-1600

This data is compiled from various spectroscopic studies. nih.govpjps.pk

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of domperidone maleate. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of individual atoms within the molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of domperidone provides specific signals corresponding to each unique proton in the molecule. The chemical shifts, splitting patterns (couplings), and integration of these signals allow for the precise assignment of protons to their respective positions in the benzimidazole (B57391) and piperidine (B6355638) ring systems, as well as the propyl chain. This technique is highly sensitive to the electronic environment of the protons, making it a powerful method for structural elucidation. researchgate.net

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for Domperidone (Note: Actual chemical shifts can vary slightly based on solvent and experimental conditions. The following is a generalized representation based on typical values for similar structures.)

Atom Type Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
Aromatic Protons (Benzimidazole)7.0 - 7.8110 - 145
Piperidine Protons1.5 - 3.525 - 60
Propyl Chain Protons1.8 - 4.220 - 60
Carbonyl Carbon-~155

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a critical technique for determining the molecular weight of domperidone maleate and for obtaining structural information through fragmentation analysis.

In mass spectrometric analysis, domperidone typically forms a protonated molecular ion [M+H]⁺. For domperidone, the base peak is the protonated molecule with a mass-to-charge ratio (m/z) of 426. ecut.edu.cn The presence of a chlorine atom in the structure results in a characteristic isotopic peak at M+2 (m/z 428). ecut.edu.cn

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide further structural confirmation. dokumen.pub The fragmentation of the domperidone ion produces characteristic neutral losses and fragment ions. For example, a fragment ion at m/z 258 can be observed, which corresponds to the loss of the chlorine-containing part of the molecule. ecut.edu.cn Another significant fragmentation pathway involves the precursor ion at m/z 426.2 yielding a product ion at m/z 175.1. nih.gov In negative-ion mode, major fragments include the deprotonated 1,3-dihydrobenzimidazol-2-one (m/z 133) and the deprotonated 5-chloro-1,3-dihydrobenzimidazol-2-one (m/z 167). dokumen.pub This detailed fragmentation pattern serves as a fingerprint for the domperidone molecule.

X-ray Diffraction (XRD) for Crystalline State Analysis

X-ray diffraction (XRD) is the gold standard for analyzing the solid-state properties of crystalline materials like domperidone maleate. The technique provides information on the crystal structure and can differentiate between crystalline and amorphous forms.

The powder X-ray diffraction (PXRD) pattern of crystalline domperidone exhibits sharp, intense peaks at specific diffraction angles (2θ), which is indicative of a well-ordered crystalline lattice. researchgate.netsohag-univ.edu.eg Prominent diffraction peaks for domperidone have been reported at 2θ values of approximately 14.33°, 15.80°, 19.95°, and 24.96°. researchgate.net The physical mixture of domperidone maleate with other substances, like Cassia fistula seed mucilage, has shown diffraction peaks at 2θ values of around 9°, 14°, 20°, 23°, 25°, and 28°. jmpas.com When domperidone is formulated into certain delivery systems, such as hydrogel sponges or fast-dissolving films, the intensity of these peaks may decrease or disappear, indicating a transformation from a crystalline to a more amorphous state. researchgate.netsohag-univ.edu.eg

Thermal Analysis (Differential Scanning Calorimetry - DSC) for Phase Transitions and Amorphous Content

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of a material, such as melting point, glass transitions, and phase changes. mui.ac.irbohrium.com

For domperidone, DSC thermograms show a characteristic sharp endothermic peak corresponding to its melting point. This melting transition for pure domperidone has been observed at approximately 233.8°C. mui.ac.ir In some studies, to confirm the data from DSC analysis, samples of domperidone maleate were heated to various temperatures (235°C, 250°C, and 350°C) for mass spectroscopy analysis. cu.edu.eg The presence of this sharp peak confirms the crystalline nature of the drug. researchgate.net When domperidone is part of a solid dispersion or a physical mixture with polymers, the DSC thermogram may show shifts in the melting peak or the appearance of additional thermal events, providing insights into drug-excipient interactions and changes in crystallinity. mui.ac.irresearchgate.net

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Polymorphic Forms (General Academic Area)

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful, non-destructive technique for identifying and differentiating polymorphic forms of pharmaceutical compounds. americanpharmaceuticalreview.comspectroscopyonline.comresearchgate.net Polymorphs are different crystalline forms of the same compound that can have different physicochemical properties.

Raman spectroscopy is highly sensitive to subtle changes in molecular structure and crystal lattice vibrations. spectroscopyonline.com Different polymorphs of a drug will produce distinct Raman spectra, with differences in peak positions, intensities, and the number of bands. americanpharmaceuticalreview.com This is because the molecular interactions and the arrangement of molecules in the crystal lattice differ between polymorphs, leading to unique vibrational modes. americanpharmaceuticalreview.comspectroscopyonline.com The spectral range for Raman measurements is typically from 40 to 4000 cm⁻¹, which includes the chemical fingerprint region. nih.gov For effective polymorph differentiation, a spectral resolution of 1 cm⁻¹ or better is often required. spectroscopyonline.com This technique can be used for in-situ monitoring of polymorphic transformations during pharmaceutical processing. nih.gov

Method Validation According to Regulatory Guidelines (e.g., ICH)

The validation of analytical methods is a critical requirement of regulatory bodies like the International Council for Harmonisation (ICH) to ensure the reliability and accuracy of data. rroij.com Analytical methods for domperidone maleate, such as High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry, are rigorously validated. rroij.comjchr.org

Method validation encompasses several parameters:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. For a UV spectrophotometric method for domperidone, linearity was established in the concentration range of 5-20 μg/ml. rroij.com

Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies. rroij.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). rroij.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. For an RP-HPLC method, the LOD and LOQ for domperidone were found to be 0.36 µg/mL and 1.56 µg/mL, respectively. jchr.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ajpaonline.com

Several validated HPLC and UV spectrophotometric methods for the determination of domperidone maleate in bulk and pharmaceutical dosage forms have been developed and reported, all demonstrating satisfactory performance according to ICH guidelines. rroij.comjchr.orgjchr.orgajpaonline.comresearchgate.net

Preclinical Pharmacokinetic Investigations and Biotransformation

Absorption and Bioavailability Studies (In Vitro and Animal Models)

Gastric and Intestinal Absorption Mechanisms (e.g., Caco-2 Cell Monolayers, In Situ Perfusion)

Domperidone (B1670879) is characterized as a Biopharmaceutical Classification System (BCS) Class II substance, which means it has low aqueous solubility and high permeability nih.govijprs.com. Preclinical studies utilizing in vitro and in situ models have been instrumental in elucidating its absorption mechanisms.

Caco-2 Cell Monolayers: The human colon epithelial cancer cell line, Caco-2, is a widely used in vitro model to predict intestinal drug absorption researchgate.net. In permeability experiments using Caco-2 cell monolayers, a standard domperidone formulation demonstrated an apparent permeability (Papp) that could be significantly improved with advanced formulations. For instance, a self-emulsifying drug delivery system (SEDDS) formulation of domperidone showed a markedly better apparent permeability of 12.74 ± 0.02 x 10⁻⁴ cm/s compared to control groups nih.gov. Drugs with permeability coefficients greater than 1 x 10⁻⁶ cm/s in this model are typically well-absorbed in humans researchgate.net.

In Situ Perfusion: The single-pass intestinal perfusion (SPIP) model in rats allows for the investigation of intestinal permeability while maintaining an intact blood supply ijpsonline.com. Studies using this model have provided insights into domperidone's absorption. The effective permeability (Peff) of domperidone in the rat intestine was found to be 0.802 ± 0.418 x 10⁻⁴ cm/s nih.gov. Pretreatment with piperine, an inhibitor of CYP3A1 and P-glycoprotein (P-gp), was shown to increase the Peff of domperidone in the ileum nih.gov. In another study, an optimized SEDDS formulation increased the Peff value to 2.122 ± 0.892 x 10⁻⁴ cm/s, further highlighting the potential to enhance its absorption nih.gov.

Gastric Absorption: Early studies in fasted rats indicated a biphasic and extremely rapid absorption profile for domperidone, which suggests that partial absorption may occur from the stomach nih.gov.

Table 1: In Vitro and In Situ Permeability of Domperidone

Model Formulation Parameter Value
Caco-2 Cell Monolayer Optimized SEDDS Apparent Permeability (Papp) 12.74 ± 0.02 x 10⁻⁴ cm/s nih.gov
In Situ Rat Intestinal Perfusion Control (Domperidone) Effective Permeability (Peff) 0.802 ± 0.418 x 10⁻⁴ cm/s nih.gov

Role of First-Pass Metabolism in Gut Wall and Liver on Oral Bioavailability

A defining characteristic of domperidone's pharmacokinetics is its low oral bioavailability, estimated to be around 13-17% in fasting subjects youtube.comresearchgate.netugm.ac.ideuropa.eu. This is not due to poor absorption but rather to extensive and rapid first-pass metabolism that occurs in both the intestinal wall and the liver ijprs.comresearchgate.neteuropa.euresearchgate.netnih.gov.

The gut wall is the first site of metabolism following oral administration, and its contribution to the low bioavailability of certain drugs can be substantial nih.gov. After traversing the gut wall, the drug enters the portal circulation and is transported to the liver, where further metabolism occurs before it reaches systemic circulation nih.gov. For domperidone, this two-stage elimination process significantly reduces the amount of unchanged drug that becomes systemically available ijprs.comeuropa.eu.

In vitro metabolism experiments using human liver microsomes have identified the major metabolic pathways as aromatic hydroxylation and oxidative N-dealkylation researchgate.netnih.govnih.gov. The cytochrome P450 enzyme CYP3A4 is the primary catalyst for both N-dealkylation and hydroxylation of domperidone researchgate.netnih.govgenome.jp. Other enzymes, including CYP1A2 and CYP2E1, are also involved in its aromatic hydroxylation europa.eu. This extensive metabolism results in only a small fraction of the administered oral dose being excreted unchanged, with approximately 1% found in urine and 10% in feces europa.eu. The high variability in the activity of CYP3A enzymes contributes to the significant interindividual differences observed in domperidone plasma concentrations researchgate.netnih.gov.

Influence of Formulation and Excipients on Absorption

Given domperidone's low solubility and high first-pass metabolism, various formulation strategies have been investigated in preclinical studies to enhance its oral bioavailability.

Self-Emulsifying Drug Delivery Systems (SEDDS): As lipid-based formulations, SEDDS can improve the solubility and absorption of lipophilic drugs like domperidone nih.gov. A study developing a domperidone-loaded SEDDS found it significantly improved permeability in both Caco-2 cell and in situ rat intestinal perfusion models compared to the drug alone nih.gov. The optimized SEDDS formulation exhibited narrow droplet size and ideal zeta potential, which are conducive to enhanced absorption nih.gov.

Buccal and Transdermal Films: To bypass the extensive first-pass metabolism in the gut and liver, alternative delivery routes have been explored. Fast-dissolving buccal films have been developed to allow for transmucosal absorption, which is expected to accelerate the onset of action and enhance bioavailability nih.govresearchgate.net. Similarly, transdermal patches have been formulated with various polymers (e.g., HPMC, PVP) and chemical enhancers (e.g., oleic acid, menthol) to facilitate drug penetration through the skin ugm.ac.idnih.gov. In vivo studies in rats showed that a transdermal patch could avoid hepatic metabolism, leading to sustained serum levels compared to oral administration nih.gov.

Excipient Compatibility: Preformulation studies are crucial to ensure compatibility between the active drug and the excipients used. Studies have confirmed the compatibility of domperidone with various common excipients, such as mannitol, lactose, avicel PH 102, sodium starch glycolate, and crospovidone, which are used in the development of advanced dosage forms like orodispersible tablets ejbps.com. Some excipients, known as chemical penetration enhancers, can directly alter the structure of the stratum corneum to improve drug absorption in transdermal formulations ugm.ac.id.

Distribution Studies (Animal Models)

Tissue Distribution Patterns and Volume of Distribution

Animal studies have shown that domperidone is widely distributed throughout the body's tissues following absorption. However, its concentration in the brain is notably low nih.goveuropa.eu. The apparent volume of distribution (Vd/F) after an oral solution dose in humans was found to be extensive, with a mean value of 6,272 ± 5,100 L, indicating significant distribution into tissues outside of the plasma nih.govresearchwithrutgers.com. In Beagle dogs, the pharmacokinetics of domperidone were described by a two-compartment model, with a rapid distribution half-life of 6 minutes nih.gov.

Blood-Brain Barrier Permeability and Brain Concentration Profile

Domperidone's limited entry into the central nervous system is a key feature of its pharmacokinetic profile. Studies consistently show that it has a low capacity to cross the blood-brain barrier (BBB) nih.govresearchgate.net.

The primary mechanism restricting domperidone's brain penetration is the action of the efflux transporter P-glycoprotein (P-gp), which is highly expressed at the BBB and actively pumps the drug back into the bloodstream nih.govnih.gov. Domperidone is considered an avid substrate for P-gp nih.govresearchgate.net.

In Vitro BBB Models: An in vitro model using bovine brain capillary endothelial cells reported a passage of 76% for domperidone, compared to 100% for a reference solute, indicating restricted transport researchgate.netnih.gov.

Animal Studies (Rats): In vivo studies in rats confirm these findings. Brain concentrations of domperidone and its metabolites are consistently lower than corresponding plasma levels nih.gov. Positron Emission Tomography (PET) imaging in rats using [¹¹C]domperidone revealed extremely low uptake in the brain compared to surrounding tissues nih.govresearchgate.net. The brain-to-plasma unbound concentration ratio (Kp,uu,brain), a measure of BBB penetration, was reported to be very low for domperidone, with values of 0.022 and 0.044 in different rat studies nih.gov. Even when the P-gp transporter was inhibited with tariquidar, there was no significant increase in the brain exposure of [¹¹C]domperidone, suggesting its brain penetration is inherently very low, even without active efflux nih.govresearchgate.netmdpi.com.

Table 2: Blood-Brain Barrier Penetration of Domperidone in Rats

Parameter Value Reference
Kp,uu,brain 0.022 nih.gov
Kp,uu,brain 0.044 nih.gov
Brain PET Imaging Extremely low brain uptake nih.govresearchgate.net

It is worth noting that the BBB is less developed in neonates. Studies in 1-day old neonatal rats showed that the barrier was less obstructive to the passage of domperidone compared to older rats nih.gov.

Plasma Protein Binding Characteristics and Significance

ParameterValueSignificance
Plasma Protein Binding91-93%Influences drug distribution and the concentration of pharmacologically active free drug.

Metabolism Pathways and Metabolite Profiling (In Vitro and Preclinical Models)

Domperidone undergoes extensive and rapid biotransformation, primarily through hepatic and intestinal first-pass metabolism. researchgate.net The metabolic processes are characterized by two main pathways.

Preclinical and in vitro studies have established two primary routes for the metabolism of domperidone:

Aromatic Hydroxylation: This pathway involves the addition of a hydroxyl group to the benzimidazolone moiety of the domperidone molecule. nih.gov

Oxidative N-Dealkylation: This process occurs at the piperidine (B6355638) nitrogen, leading to the cleavage of the alkyl chain. nih.gov

These two pathways account for the majority of the biotransformation of the parent compound. nih.govresearchgate.net

The metabolism of domperidone is predominantly mediated by the cytochrome P450 (CYP) enzyme system.

CYP3A4: This isoenzyme is the principal catalyst for both the N-dealkylation and aromatic hydroxylation of domperidone. wikipedia.org Its major role makes domperidone's metabolism susceptible to interactions with inhibitors or inducers of CYP3A4.

CYP1A2 and CYP2E1: These isoenzymes are also involved in the aromatic hydroxylation of domperidone, although their contribution is considered minor compared to that of CYP3A4. wikipedia.org

CYP IsoenzymeMetabolic PathwayRelative Contribution
CYP3A4N-Dealkylation & Aromatic HydroxylationMajor
CYP1A2Aromatic HydroxylationMinor
CYP2E1Aromatic HydroxylationMinor

The extensive metabolism of domperidone results in the formation of several metabolites, all of which are considered pharmacologically inactive as dopamine (B1211576) D2 receptor ligands. wikipedia.orgsci-hub.se The main metabolites identified from the primary pathways are:

Hydroxy-domperidone: Formed via aromatic hydroxylation, this is a main fecal metabolite. nih.gov

2,3-dihydro-2-oxo-1H-benzamidazole-1-propanoic acid: Resulting from oxidative N-dealkylation, this is a major urinary metabolite. nih.gov

5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one: Also a product of oxidative N-dealkylation. nih.gov

Excretion Pathways (Animal Models)

Studies in animal models using radiolabelled domperidone have elucidated its primary routes of elimination. The excretion of radioactivity is generally complete within four days, with fecal excretion being the predominant pathway. nih.gov

Preclinical studies in rats and dogs demonstrate that the majority of the administered dose is eliminated via the feces, largely in the form of metabolites.

In rats, following intravenous administration, biliary excretion was significant, with 65% of the radioactivity being recovered in the bile within 24 hours, underscoring the importance of the fecal route. nih.gov

In dogs, after oral administration, the excretion of the unchanged parent drug was low. Approximately 9% of unchanged domperidone was recovered in the feces, while only 0.3% was found in the urine. nih.gov

This pattern of excretion, with a clear predominance of fecal elimination over urinary excretion, is consistent across the preclinical species studied. nih.gov

Animal ModelRoute of AdministrationExcretion PathwayPercentage of Dose (Unchanged Drug)
DogOralFecal9%
Urinary0.3%
RatIntravenousBiliary (within 24h)65% (Total Radioactivity)

Unchanged Drug Excretion Ratio

Preclinical studies investigating the excretion of domperidone have demonstrated that a very small fraction of the administered dose is eliminated as the unchanged parent drug. The primary route of excretion for domperidone and its metabolites is through the feces, with biliary excretion playing a significant role.

Following administration of radiolabeled domperidone, the majority of the radioactivity is recovered in the feces across different species, indicating extensive metabolism prior to elimination. In rats, biliary excretion of radioactivity was substantial, accounting for 65% of the dose within 24 hours after intravenous administration.

Studies comparing the excretion in different species have quantified the amount of unchanged domperidone in both urine and feces. In dogs, the percentage of unchanged domperidone was found to be 0.3% of the administered dose in urine and 9% in feces nih.govresearchgate.netresearchgate.net. This highlights the limited renal excretion of the parent compound and the predominance of fecal elimination.

The following table summarizes the unchanged drug excretion ratios observed in preclinical animal studies.

SpeciesRoute of AdministrationUnchanged Drug in Urine (% of Dose)Unchanged Drug in Feces (% of Dose)
Dog Oral0.3% nih.govresearchgate.netresearchgate.net9% nih.govresearchgate.netresearchgate.net

Drug Drug and Drug Food Interactions Mechanistic and in Vitro Studies

Cytochrome P450 (CYP) Mediated Interactions

The primary metabolic route for domperidone (B1670879) is through the cytochrome P450 enzyme system, specifically the CYP3A4 isoenzyme. medex.com.bddrugbank.com This dependency makes it highly susceptible to interactions with drugs that inhibit this pathway. In vitro data consistently show that significant inhibition of CYP3A4 can lead to markedly increased plasma levels of domperidone. drugbank.combiomolther.orgnih.gov

In vitro and in vivo studies have demonstrated that potent inhibitors of the CYP3A4 enzyme significantly interfere with domperidone metabolism. medex.com.bdbiomolther.org This class of inhibitors includes, but is not limited to, azole antifungals (like ketoconazole (B1673606) and itraconazole), macrolide antibiotics (such as erythromycin (B1671065) and clarithromycin), and HIV protease inhibitors (for example, ritonavir (B1064) and saquinavir). medex.com.bddrugbank.combiomolther.orgnps.org.au

Mechanistically, these compounds act as potent competitive or mechanism-based inhibitors of CYP3A4. researchgate.netyoutube.com For instance, ketoconazole is a powerful inhibitor of both CYP3A4 and P-glycoprotein, a transporter that also affects domperidone's disposition. nih.gov An in vitro study examining the interaction between domperidone and erythromycin in human liver microsomes and recombinant CYP3A4 confirmed that erythromycin inhibits the formation of domperidone's metabolites in a concentration- and time-dependent manner. nih.gov The study identified an inhibition constant (Kᵢ) of 18.4 µM in human liver microsomes and 4.1 µM in recombinant CYP3A4, indicating significant metabolic inhibition. nih.gov

The co-administration of potent CYP3A4 inhibitors leads to a substantial increase in domperidone's systemic exposure. Pharmacokinetic studies have quantified this impact, showing multi-fold increases in both the peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC). medex.com.bdbiomolther.org

Interaction studies with oral ketoconazole and erythromycin in healthy subjects confirmed that these inhibitors can increase the Cmax and AUC of domperidone at a steady state by approximately threefold. medex.com.bd In one study, ketoconazole tripled the plasma concentrations of domperidone. nih.gov Another pharmacokinetic study showed that ketoconazole could increase the Cmax and AUC of domperidone by a factor of 3 to 10. biomolther.orgresearchgate.net Similarly, in vitro models predicted that the interaction with erythromycin could increase the in vivo AUC of domperidone by 2.5 to 5 times. nih.gov

Co-administered CYP3A4 InhibitorEffect on Domperidone PharmacokineticsReference
Ketoconazole~3-fold increase in steady-state Cmax and AUC medex.com.bd
Erythromycin~3-fold increase in steady-state Cmax and AUC medex.com.bd

Effects on Absorption of Co-administered Drugs due to Gastric Motility Changes

As a prokinetic agent, domperidone increases gastrointestinal motility, which can alter the absorption of other orally administered drugs. medex.com.bddrugbank.com By accelerating gastric emptying, it may increase the rate of absorption for some drugs. This is particularly relevant for sustained-release or enteric-coated formulations. medex.com.bddrugbank.com

Co-administered DrugEffect of Domperidone on its AbsorptionReference
ParacetamolAbsorption is enhanced
Digoxin (in stabilized patients)Blood levels not influenced medex.com.bddrugbank.com
Sustained-release/Enteric-coated drugsAbsorption may be influenced/accelerated medex.com.bddrugbank.com

Interactions with Gastric Acid Modifiers (Antacids, H2-receptor Blockers) and Bioavailability Impact

The absorption of domperidone is dependent on gastric acidity. Consequently, drugs that modify gastric pH can impact its bioavailability. The prior or simultaneous administration of antacids or antisecretory agents, such as H2-receptor blockers (e.g., cimetidine (B194882), ranitidine), reduces the oral bioavailability of domperidone. medex.com.bddrugbank.com

This interaction is due to impaired absorption in an environment with reduced gastric acidity. For this reason, it is recommended that domperidone be taken before meals, while antacids or antisecretory drugs should be administered after meals to avoid simultaneous presence in the stomach. medex.com.bd A study in rabbits found that domperidone also reduced the absorption (AUC) of cimetidine and ranitidine (B14927) by approximately 30%, indicating a potential bidirectional interaction.

Food Interactions and Absorption Profile (e.g., Grapefruit Juice)

Food can influence the absorption of domperidone, but the most significant interaction is with grapefruit juice. While taking domperidone after a meal can slightly delay the time to peak absorption and increase the AUC, the interaction with grapefruit juice is a contraindication for its use. biomolther.orgnih.gov

Grapefruit juice is a potent inhibitor of intestinal CYP3A4, the primary enzyme responsible for domperidone's extensive first-pass metabolism. Furanocoumarins in grapefruit juice cause this inhibition, which leads to a marked increase in the oral bioavailability and systemic concentration of domperidone. Ingesting as little as 200 mL of grapefruit juice can be sufficient to cause a clinically relevant interaction. The inhibitory effect is long-lasting and not avoided by separating administration times.

Advanced Pharmaceutical Formulation Science and Drug Delivery Systems Non Clinical

Solubility and Dissolution Rate Enhancement Strategies (In Vitro)

Domperidone's classification as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability, presents a significant hurdle to achieving adequate bioavailability. researchgate.net Consequently, numerous in vitro studies have explored advanced formulation techniques to improve its solubility and dissolution rate.

The solid dispersion technique has been extensively investigated to enhance the dissolution rate of domperidone (B1670879) by converting its crystalline form to a more soluble amorphous state and dispersing it in a hydrophilic carrier matrix. japsonline.compjps.pk

Various hydrophilic polymers have been used as carriers, including Polyethylene Glycols (PEGs), Poloxamers, and Polyvinylpyrrolidone (PVP). pjps.pkjocpr.comnih.gov Studies have shown that both the choice of carrier and the drug-to-carrier ratio significantly impact dissolution enhancement.

In one study, solid dispersions of domperidone with PEG 4000 were prepared. The results showed a substantial increase in the dissolution rate compared to the pure drug. For example, at a 1:5 drug-to-carrier ratio, the percentage of drug dissolved within 60 minutes in a pH 6.8 buffer increased from 12.42% for the pure drug to 80.20%. jocpr.com Another study compared various carriers and found that solid dispersions with PVP showed the highest dissolution efficiency. pjps.pk Ternary solid dispersions, incorporating a combination of carriers like PEG 6000 and PVP K25, have also demonstrated superior performance. A formulation with a 1:4:1 ratio of Domperidone:PEG 6000:PVP K25, prepared by the solvent evaporation method, achieved a 92.56% drug release. ijddr.in

The method of preparation also plays a crucial role. The solvent evaporation method has often been found to yield better dissolution enhancement compared to fusion or kneading methods. ijddr.insemanticscholar.org Characterization studies using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffractometry (P-XRD) have confirmed the transformation of domperidone from a crystalline to an amorphous state within these dispersions, which is a key factor in the observed dissolution improvement. japsonline.comimpactfactor.org

Table 1: In Vitro Dissolution of Domperidone Solid Dispersions with Various Carriers

Carrier Drug:Carrier Ratio Preparation Method Dissolution Medium Time (min) % Drug Released Source
Pure Drug - - pH 6.8 Phosphate (B84403) Buffer 60 12.42 jocpr.com
PEG 4000 1:5 Not Specified pH 6.8 Phosphate Buffer 60 80.20 jocpr.com
Pluronic F-68 1:5 Fusion Not Specified 30 ~90 japsonline.com
Pluronic F-127 1:5 Fusion Not Specified 30 ~80 japsonline.com
PVP K30 1:5 Solvent Evaporation Not Specified 60 ~75 pjps.pk
Poloxamer 188 1:5 Solvent Evaporation Not Specified 60 ~65 pjps.pk
PEG 6000 1:5 Solvent Evaporation Not Specified 60 ~60 pjps.pk
PEG:PVP 1:2:2 Kneading 0.1M HCl 60 83.80 semanticscholar.org
PEG:PVP 1:2:2 Co-grinding 0.1M HCl 60 85.77 semanticscholar.org
PEG 6000:PVP K25 1:4:1 Solvent Evaporation Not Specified Not Specified 92.56 ijddr.in

Inclusion complexation with cyclodextrins (CDs) is another effective strategy to enhance the aqueous solubility and dissolution rate of domperidone. rjptonline.org By encapsulating the poorly soluble drug molecule within the hydrophobic cavity of the CD, a soluble complex is formed.

Studies have utilized various cyclodextrins, including beta-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Methyl-β-Cyclodextrin (M-β-CD). scirp.orgimpactfactor.orgresearchgate.net The formation of these inclusion complexes has been shown to significantly improve domperidone's solubility. For instance, the aqueous solubility of domperidone increases linearly with an increase in the concentration of HP-β-CD. scirp.orgresearchgate.net An optimized formulation with a 1:2 molar ratio of domperidone to HP-β-CD demonstrated superior dissolution compared to a marketed sample. scirp.org

The method of complex preparation, such as kneading, ultrasonication, or physical mixing, influences the efficiency of complexation and subsequent dissolution enhancement. rjptonline.orgresearchgate.netnih.gov Ultrasonication has been reported as a particularly efficient method, leading to a 1.4-fold increase in dissolution compared to the pure drug for a 1:1 complex with HP-β-CD. nih.gov The inclusion of auxiliary agents like citric acid or mannitol can create a synergistic effect, further improving the solubilizing efficiency of the cyclodextrin. impactfactor.orgwisdomlib.org

Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) confirm the intactness of the drug within the complex, while DSC and XRD studies show the amorphous nature of the complexed drug. nih.gov

Table 2: Effect of Cyclodextrin Inclusion Complexation on Domperidone Dissolution

Cyclodextrin Drug:CD Ratio (Molar) Preparation Method Key In Vitro Finding Source
HP-β-CD 1:2 Kneading Dissolution and disintegration time found to be better than marketed sample. scirp.org
HP-β-CD 1:1 Ultrasonication 1.4-fold increase in dissolution as compared to pure drug. nih.gov
2-HPβCD Not Specified Kneading 3-fold increase in both solubility and dissolution compared to pure drug. asiapharmaceutics.info
β-CD Not Specified Kneading After 60 min, 92.06% of drug dissolved from dispersion complex vs. 71.11% from pure drug. researchgate.net
M-β-CD Not Specified Kneading Multicomponent inclusion complexes with citric acid showed significant improvements in solubility. impactfactor.orgresearchgate.net

Nanoparticle-based formulations, such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and polymeric nanoparticles, have been developed to improve the dissolution characteristics and provide controlled release of domperidone. researchgate.netresearchgate.netresearchgate.net

SLNs are colloidal carriers made from solid lipids. Domperidone-loaded SLNs have demonstrated a sustained-release profile in vitro. One study found that an optimized SLN formulation released 51.3% of the drug over 12 hours, in stark contrast to conventional tablets which released 100% within 90 minutes. researchgate.netnih.gov Another investigation reported a controlled release over a 48-hour period. researchgate.net The mean particle size of these nanoparticles is typically in the nanometer range, for example, an optimized SLN formulation had a particle size of 201.4 nm. researchgate.netnih.gov

NLCs, which are composed of a blend of solid and liquid lipids, have also been explored. An optimized NLC formulation showed a mean particle size of 32.23 nm and an entrapment efficiency of 90.49%. nih.gov Both SLNs and NLCs provided a controlled release over 24 hours. nih.govsemanticscholar.org

Polymeric nanoparticles, prepared using stabilizers like Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC), have also been shown to significantly enhance the in vitro release of domperidone compared to the raw drug. researchgate.netuobaghdad.edu.iq The conversion of crystalline domperidone to an amorphous state within the nanoparticle matrix is a key factor in improving dissolution. researchgate.netnih.gov

Table 3: In Vitro Characteristics of Domperidone Nanoparticle Formulations

Formulation Type Key Components Particle Size (nm) Entrapment Efficiency (%) In Vitro Release Profile Source
SLN Trimyristin, Soy Phosphatidylcholine, Tween 80 30.45 87.84 Controlled release over 24 hours. nih.gov
NLC Trimyristin, Cetyl Recinoleate, Soy Phosphatidylcholine, Tween 80 32.23 90.49 Controlled release over 24 hours. nih.gov
SLN Not Specified 201.4 66.3 Sustained release over 12 hours (51.3% released). researchgate.netnih.gov
SLN Not Specified 56 98.5 Controlled release over 48 hours. researchgate.net
Polymeric Nanoparticle PVP-K15 84.05 Not Specified Highly improved release compared to pure drug. researchgate.netuobaghdad.edu.iq

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon mild agitation in aqueous media. This approach has proven effective for improving the in vitro dissolution of domperidone. scielo.brscielo.br

The selection of components is based on the solubility of the drug in various oils, surfactants, and co-surfactants. scielo.brscielo.br For domperidone, Oleic acid or Labrafac CC have been used as the oil phase, with surfactants like Labrasol or Tween 80, and co-surfactants such as Transcutol HP. scielo.brnih.gov

Upon dilution in an aqueous medium like 0.1 N HCl, these formulations rapidly emulsify, typically in under 40 seconds, to form microemulsions with droplet sizes often less than 170 nm. scielo.brscielo.br This rapid and fine emulsification leads to a significant increase in the surface area available for drug dissolution. Optimized SEDDS formulations have demonstrated the ability to release over 85% of the encapsulated domperidone within 15 minutes. scielo.brscielo.br The rate and extent of drug dissolution from SEDDS are significantly higher than that from the pure drug or commercial tablet formulations. scielo.brscielo.br

Table 4: Composition and In Vitro Performance of Domperidone SEDDS

Formulation Components (Oil, Surfactant, Co-surfactant) Droplet Size Emulsification Time In Vitro Drug Release Source
Oleic acid, Labrasol, Transcutol HP <170 nm <40 s >85% in 15 min scielo.brscielo.br
Labrafac CC (25%), Tween 80 (55%), Transcutol® (20%) Not Specified Not Specified Significantly higher than domperidone suspension. nih.govfarmaceut.org
Orange oil, Cremophor EL, Transcutol HP Low PDI (0.28) 13.75 s Release rates up to 3.7 times greater than commercial products. edu.krd

Controlled and Modified Release Formulations (In Vitro)

Beyond solubility enhancement, significant research has been dedicated to developing formulations that control the release rate and modify the release site of domperidone, aiming to prolong its therapeutic effect.

Gastro-retentive drug delivery systems (GRDDS) are designed to prolong the residence time of the dosage form in the stomach, which is advantageous for drugs like domperidone that are preferentially absorbed in the upper gastrointestinal tract. nih.govjapsonline.com Floating systems, which have a lower density than gastric fluids, are a common approach.

These systems are typically formulated as matrix tablets using hydrophilic, swellable polymers such as various grades of Hydroxypropyl Methylcellulose (HPMC), Carbopol, and Sodium Alginate. nih.govgijhsr.comjocpr.com A gas-generating agent, commonly Sodium Bicarbonate, is included, which reacts with the acidic gastric fluid to produce carbon dioxide, entrapping the gas within the swollen polymer matrix and enabling the tablet to float. banglajol.infonih.gov

In vitro studies are conducted in simulated gastric fluid (e.g., 0.1 N HCl) to evaluate floating lag time (the time taken to float) and total floating duration. gijhsr.combanglajol.info Successful formulations exhibit short lag times (often within minutes) and can remain buoyant for extended periods, typically 12 to 24 hours. nih.govijpsr.com

The drug release from these floating matrix tablets is controlled and sustained over the floating period. For example, a bi-layer floating tablet formulation released approximately 104% of its domperidone content over 12 hours, with a floating lag time of just 4 minutes. ijpsr.comsemanticscholar.org The rate of drug release can be modulated by altering the type and concentration of the polymers used. nih.govjapsonline.com For instance, higher viscosity grades of HPMC (like K100M) tend to sustain the drug release for a longer duration compared to lower viscosity grades (like K4M). japsonline.combanglajol.info

Table 5: In Vitro Performance of Domperidone Gastro-retentive Floating Tablets

Formulation Type Key Polymers Floating Lag Time Total Floating Time In Vitro Drug Release Source
Matrix Tablet HPMC K4M, Carbopol 934P, Sodium Alginate Not Specified >24 h Prolonged release for 24 h. nih.gov
Bi-layer Tablet HPMC K100M 4 min >12 h ~104% in 12 h. ijpsr.comsemanticscholar.org
Matrix Tablet HPMC K4M, K15M, K100M <71 s >12 h Sustained release up to 12 h (Formulation FH4). japsonline.com
Matrix Tablet HPMC K100M, Carbopol-934P, Sodium Alginate, Guar Gum, Gellan Gum Not Specified >12 h ~96% in 12 h (Optimized batch). jocpr.com
Bi-layer Tablet (IR Layer) Tulsion T-339 (superdisintegrant) Not Specified Not Applicable 98.28% in 30 min. ijpcsonline.com

Sustained Release Profiles and Kinetic Modeling (In Vitro)

The development of sustained-release (SR) oral dosage forms for domperidone is a strategy to prolong its therapeutic effect and improve patient compliance. Various studies have focused on creating matrix tablets using a combination of hydrophilic and hydrophobic polymers to control the drug's release rate.

Wet granulation is a common method for preparing these SR tablets, utilizing polymers such as Hydroxypropyl Methylcellulose (HPMC K4M), Ethyl Cellulose, and Gum Acacia. researchgate.netnepjol.info The in vitro dissolution profiles of these formulations are typically evaluated over 24 hours in phosphate buffer (pH 6.8). Research indicates that the release of domperidone from these matrix systems can be effectively sustained, with cumulative drug release percentages reaching over 98% by the end of the study period. researchgate.netnepjol.info For instance, one study found that a formulation (F3) showed a maximum cumulative release of 99.69%, while another (F5) showed a minimum of 98.33%. researchgate.netnepjol.info

To understand the mechanism of drug release from these formulations, the dissolution data is fitted to various kinetic models:

Zero-Order Kinetics: Describes a constant drug release rate over time.

First-Order Kinetics: Describes a release rate that is dependent on the concentration of the drug remaining in the matrix.

Higuchi Model: Used to describe drug release from a matrix system where the release is governed by diffusion.

Korsmeyer-Peppas Model: Helps to elucidate the release mechanism, whether it is Fickian diffusion, non-Fickian (anomalous) transport, or case-II transport (erosion).

Studies have shown that the release kinetics of domperidone from SR tablets often best fit the Higuchi and Korsmeyer-Peppas models. researchgate.net This suggests that the primary mechanism of drug release is diffusion, sometimes coupled with polymer erosion. The judicious combination of hydrophilic and hydrophobic polymers is key to achieving near zero-order release kinetics. researchgate.net

Table 1: In Vitro Release Kinetics of Domperidone SR Formulations

Formulation Code Primary Polymer(s) Cumulative Release (24h) Best Fit Kinetic Model Release Mechanism
F3 HPMC K4M, Ethyl Cellulose 99.69% Higuchi Diffusion
F5 HPMC K4M, Gum Acacia 98.33% Higuchi, Korsmeyer-Peppas Diffusion & Erosion

Mucoadhesive Delivery Systems

Mucoadhesive formulations are designed to adhere to the mucosal lining of the gastrointestinal tract, thereby increasing the residence time of the dosage form at the site of absorption. This prolonged contact can enhance the bioavailability of drugs like domperidone.

Another strategy is the development of bilayered mucoadhesive buccal patches. These systems are designed for systemic drug delivery through the buccal mucosa. One such system used Hydroxypropyl Methylcellulose and PVPK30 in the primary drug-containing layer and Eudragit RLPO with Polyethylene Oxide (PEO) in the secondary, backing layer. nih.govresearchgate.net The evaluation of these patches includes in vitro bioadhesion studies, which measure the force required to detach the patch from a model mucosal surface. For example, an optimized formulation (DB4) exhibited a peak detachment force of 5.58 N and a work of adhesion of 3.28 mJ, indicating strong mucoadhesive properties. nih.govresearchgate.net

Alternative Drug Delivery Approaches (In Vitro and Ex Vivo Animal Models)

Buccal films offer an alternative route of administration that bypasses the extensive first-pass metabolism that domperidone undergoes when taken orally. nih.govnih.gov These fast-dissolving films are designed to adhere to the buccal mucosa and release the drug for transmucosal absorption.

These films are typically prepared using the solvent casting method, with polymers like Polyvinylpyrrolidone (PVP K-90) or Hydroxypropyl Methylcellulose (HPMC) acting as the film-forming agents. nih.govnih.gov Research has shown that formulating domperidone into a film can change its physical state from crystalline to semi-crystalline, which can enhance its dissolution rate. nih.govnih.gov In vitro studies demonstrate a significantly faster release from buccal films compared to the pure drug; for example, about 40% of the drug was released from a film in the first five minutes, compared to only 6.5% of the pure drug. nih.govnih.gov

Ex vivo permeation studies are crucial for evaluating the potential of these formulations for systemic delivery. These studies are often conducted using a Franz diffusion cell with an animal mucosal membrane, such as porcine buccal membrane. nih.govresearchgate.net In one study of a bilayered mucoadhesive buccal patch, 53.9% of the domperidone permeated through the porcine buccal membrane in 6 hours, with a calculated flux of 0.492 mg/h/cm². nih.govresearchgate.net Another study using buccal films prepared with cocrystals of domperidone and succinic acid showed 86% drug release in in vitro diffusion studies. jddtonline.infojddtonline.info

Table 2: Ex Vivo Permeation of Domperidone from Buccal Formulations

Formulation Type Polymer(s) Membrane Permeation Time (h) Cumulative Permeation (%) Flux (mg/h/cm²)
Bilayered Patch (DB4) HPMC, PVPK30, Eudragit RLPO, PEO Porcine Buccal 6 53.9% 0.492
Fast-Dissolving Film PVP K-90 Not Specified N/A ~40% release in 5 mins N/A

Medicated chewing gum (MCG) is a novel oral drug delivery system that allows for drug release into the oral cavity, with potential for both local action and systemic absorption through the buccal mucosa. nih.gov This dosage form can improve patient compliance and offers a way to achieve a quick onset of action. nih.gov

Domperidone maleate (B1232345) MCGs are typically prepared by the direct compression method. nih.govijnrph.com Formulations contain a gum base along with various excipients like sweeteners, plasticizers (e.g., coconut oil, glycerol), and flavoring agents. nih.govijnrph.com The evaluation of these gums includes pre-compression parameters (like bulk density and Carr's index) and post-compression characteristics (such as weight variation, thickness, and drug content). ijnrph.comijmps.org

In vitro drug release studies are conducted using specialized apparatus that mimics the chewing process. journalijar.com These studies have shown that domperidone release can be significant, with some formulations showing between 70-90% release. journalijar.com Ex vivo studies using porcine buccal mucosa have demonstrated up to 60% drug release, indicating the potential for buccal absorption. journalijar.com Another study found that an optimized MCG formulation released 97% of the drug in vivo (in saliva) and showed 11.27% permeation through goat buccal mucosa within 15 minutes, suggesting a rapid onset of action. nih.gov The concentration of the gum base is a critical factor, with studies showing that cumulative drug release increases as the amount of gum base decreases. ijmps.org

Transdermal drug delivery systems (TDDS) for domperidone are being investigated to provide sustained, controlled release and to avoid first-pass metabolism. nih.govnih.gov Bilayered matrix-type transdermal patches have been developed using the film casting technique. nih.govnih.gov These patches often consist of a primary layer containing the drug, typically with a polymer like Hydroxypropyl Methylcellulose, and a secondary backing layer made from a polymer such as Eudragit RL 100. nih.govnih.gov Formulations may also include plasticizers (propylene glycol) and permeation enhancers (d-limonene) to improve drug delivery across the skin. nih.govnih.govresearchgate.net

In vitro release studies are performed to assess the drug release profile from the patch. An optimized formulation (F6) showed a maximum cumulative drug release of 90.7% over 24 hours. nih.govnih.govresearchgate.net

Ex vivo permeation studies are conducted using Franz diffusion cells with excised animal skin, such as rat abdominal skin, to evaluate the rate and extent of drug penetration. nih.govnih.gov The optimized F6 formulation demonstrated a cumulative permeation of 6806.64 µg over 24 hours. nih.govnih.govresearchgate.net Key parameters derived from these studies include the permeation flux and the permeation coefficient.

Table 3: Ex Vivo Permeation Data for an Optimized Domperidone Transdermal Patch (F6)

Parameter Value Unit
Cumulative Drug Release (24h) 90.7 %
Cumulative Permeation (24h) 6806.64 µg
Permeation Flux 86.02 µg/hr/cm²

Permeability and Cellular Uptake Mechanisms of Formulations (In Vitro)

Understanding the cellular uptake and permeability of domperidone is essential for developing formulations that can enhance its poor oral bioavailability. As a Biopharmaceutical Classification System (BCS) Class II drug, domperidone's absorption is limited by its low water solubility. nih.govnih.gov

Self-emulsifying drug delivery systems (SEDDS) are a promising approach to overcome this limitation. These lipid-based formulations form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This process can enhance the solubilization and absorption of lipophilic drugs. nih.govnih.gov

In vitro permeability studies using Caco-2 cell monolayers are a standard method to predict the intestinal absorption of drugs and formulations. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer that mimics the intestinal epithelium, complete with tight junctions and transport proteins. nih.govnih.gov

In one study, the apparent permeability (Papp) of a domperidone-loaded SEDDS formulation was evaluated across a Caco-2 cell monolayer. The optimized formulation showed a significantly higher apparent permeability (12.74 ± 0.02 × 10⁻⁴ cm/s) compared to control groups. nih.govnih.gov This suggests that the SEDDS formulation effectively enhances the transport of domperidone across the intestinal epithelial barrier. Drug transport across the epithelial layer can occur via two main pathways: the paracellular route (between cells) and the transcellular route (through cells). For lipophilic drugs like domperidone, the transcellular pathway is generally preferred. mdpi.com The enhanced permeability from SEDDS is likely due to increased solubility and the ability of the formulation's components to interact with the cell membrane, facilitating transcellular uptake. nih.govnih.gov

Caco-2 Cell Monolayer Permeability Studies

The Caco-2 cell monolayer model is a well-established in vitro tool used to predict the intestinal permeability of drug compounds. For domperidone, which is classified as a Biopharmaceutical Classification System (BCS) Class II substance with low water solubility, enhancing its permeability is a key objective in formulation science.

Recent research has focused on developing novel domperidone-loaded self-emulsifying drug delivery systems (SEDDS) to improve its solubility and permeability. In one such study, the apparent permeability (Papp) of an optimized SEDDS formulation was evaluated using Caco-2 cell monolayers. The results demonstrated a significantly higher permeability for the optimized formulation compared to the control group, indicating the potential of this delivery system to enhance the oral bioavailability of domperidone. nih.govnih.gov The study reported an apparent permeability of 12.74 ± 0.02 × 10⁻⁴ cm/s for the optimal formulation. nih.govnih.gov Caco-2 models are considered reliable for ranking the permeability of compounds and can be used to screen formulations effectively. researchgate.net

FormulationApparent Permeability (Papp) (cm/s)Reference
Optimized Domperidone-SEDDS12.74 ± 0.02 × 10⁻⁴ nih.govnih.gov
Domperidone (Control)Not specified in the provided text nih.govnih.gov

In Situ Intestinal Perfusion Models (Animal)

In situ intestinal perfusion studies in animal models, such as rats, offer a more physiologically relevant environment to assess drug absorption compared to in vitro cell models, as they maintain an intact blood supply and innervation. nih.govresearchgate.net The single-pass intestinal perfusion (SPIP) technique is widely utilized to determine the effective permeability (Peff) of drugs and formulations. nih.gov

FormulationEffective Permeability (Peff) (cm/s)Animal ModelReference
Optimized Domperidone-SEDDS2.122 ± 0.892 × 10⁻⁴Rat nih.govnih.gov
Domperidone (Control)0.802 ± 0.418 × 10⁻⁴Rat nih.govnih.gov

Endocytic Pathways (Clathrin-mediated, Macropinocytosis, Caveolae-mediated) in Drug Uptake

The cellular uptake of nanoparticle-based drug delivery systems is a complex process often mediated by various endocytic pathways. While specific studies detailing the precise endocytic routes for domperidone nanoparticles are not extensively available, the general mechanisms for nanoparticles of similar physicochemical characteristics are well-documented. The primary pathways include clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CvME), and macropinocytosis.

Clathrin-mediated endocytosis is a receptor-mediated pathway responsible for the uptake of a wide variety of molecules. It involves the assembly of a clathrin protein coat on the cytoplasmic side of the plasma membrane, leading to the formation of an endocytic vesicle. nih.gov The surface charge of nanoparticles can significantly influence their uptake pathway; for instance, positively charged nanoparticles have been shown to be rapidly internalized via the clathrin-mediated pathway. nih.gov

Caveolae-mediated endocytosis involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and caveolin proteins. nih.gov This pathway is often associated with cell signaling and can bypass the degradative lysosomal pathway, which can be advantageous for drug delivery. nih.gov

Macropinocytosis is a non-specific, actin-driven process where large volumes of extracellular fluid are internalized into the cell in large vesicles known as macropinosomes. beilstein-journals.orgnih.gov This pathway is a principal uptake mechanism for some nanoparticles in certain cell types, such as antigen-presenting cells. mdpi.com

The specific pathway utilized by a domperidone nanoparticle formulation would likely depend on its size, surface charge, and the cell type with which it is interacting. researchgate.netbeilstein-journals.org

Diffusion and Collision Mechanisms in Cellular Internalization

The internalization of a nanoparticle into a cell begins with its journey through the extracellular medium and its initial interaction with the cell membrane. This process is governed by fundamental biophysical principles, including diffusion and collision. Nanoparticles suspended in a medium undergo random Brownian motion, which leads to their diffusion.

The first step toward cellular uptake is the collision of the nanoparticle with the cell surface. This initial contact is a prerequisite for all subsequent internalization events, whether they are active endocytic processes or passive translocation. nih.gov Following this initial collision, the nanoparticle may be adsorbed onto the membrane surface, become inserted into the lipid bilayer, or be fully translocated into the cell. nanotechnology.blog The nature of this interaction depends heavily on the nanoparticle's properties, such as its size, charge, and surface chemistry, as well as the local composition and phase of the cell membrane. nih.gov Some studies suggest that nanoparticles can cross cellular membranes through passive pathways where phenomena like thermal capillary waves and line tension play a significant role in controlling their entry. nih.gov

Physicochemical Characterization of Formulations

Particle Size Distribution and Zeta Potential

In the formulation of domperidone-loaded solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), these parameters have been extensively investigated. Studies show that particle sizes can be engineered to be in the nanometer range. For example, an optimized SLN formulation (SLN1) exhibited a mean particle size of 30.45 nm with a PDI of 0.156, indicating a narrow size distribution. nih.govnih.gov The corresponding NLC formulation had a mean particle size of 32.23 nm and a PDI of 0.160. nih.govnih.gov

The zeta potential values for these domperidone formulations were found to be in the range of +5.82 mV to +12.4 mV. nanotechnology.blog While these values are not high enough to ensure full electrostatic stability on their own, they are influenced by formulation components like the concentration of surfactants (e.g., soy phosphatidylcholine & Tween 80). nanotechnology.blog

Formulation CodeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Optimized SLN (SLN1)30.450.15612.40 nih.govnih.gov
Optimized NLC32.230.16010.47 nih.govnih.gov

Morphology Studies (Scanning Electron Microscopy, Transmission Electron Microscopy)

Morphological characterization using electron microscopy is essential to visualize the shape and surface features of drug delivery systems.

Transmission Electron Microscopy (TEM) has been used to determine the shape and surface morphology of domperidone-loaded SLNs and NLCs. These studies have revealed that the prepared nanoparticles are fairly spherical in shape. nih.govnih.gov

Scanning Electron Microscopy (SEM) has also been employed to examine various domperidone formulations. SEM imaging of a domperidone dispersion prepared by a solvent evaporation method indicated that the particles were nanometer-sized and spherical with a rounded surface appearance, with no visible drug crystals. researchgate.net Similarly, SEM analysis of domperidone-loaded microspheres confirmed that the prepared microspheres were spherical and possessed a smooth shape. beilstein-journals.org Studies on domperidone nanocrystals have also utilized SEM to examine the matrix and surface morphology of the formulations. nih.gov

In Vitro Drug Release and Dissolution Rate Testing

The in vitro release and dissolution characteristics of domperidone maleate are critically evaluated to predict its in vivo performance. As a Biopharmaceutical Classification System (BCS) Class II drug, domperidone exhibits poor aqueous solubility, which makes dissolution a rate-limiting step for absorption nih.govpharmaceuticaljournal.net. Consequently, various formulation strategies are employed to enhance its dissolution rate.

Studies on domperidone maleate formulations consistently demonstrate pH-dependent solubility, with higher dissolution rates observed in acidic media compared to neutral or alkaline conditions dissolutiontech.comjapsonline.com. For instance, the pure drug's solubility is significantly higher in 0.1 N HCl (pH 1.2) than in phosphate buffer at pH 6.8 dissolutiontech.com. Standard dissolution tests are often conducted using USP Apparatus II (paddle method) at 37°C with paddle speeds typically around 50 rpm nih.govpharmaceuticaljournal.net.

Formulation approaches such as solid dispersions, fast-dissolving tablets (FDTs), and self-emulsifying drug delivery systems (SEDDS) have shown marked improvements in dissolution profiles compared to the pure drug or conventional tablets.

Solid Dispersions: Solid dispersion is a key technique used to enhance the dissolution of domperidone by dispersing the drug in a hydrophilic carrier matrix, often leading to a reduction in drug crystallinity. semanticscholar.orgpjps.pk A study comparing a solid dispersion formulation (S2), containing domperidone, PEG 4000, and PVP K25, with a marketed product (MP) showed significantly improved drug release across different pH media. semanticscholar.org

Table 1: Comparative Dissolution of Domperidone Solid Dispersion (S2) vs. Marketed Product (MP) After 60 Minutes

This table shows the percentage of domperidone released from a solid dispersion formulation compared to a marketed product in various pH environments, demonstrating the enhanced dissolution provided by the solid dispersion technique.

Dissolution MediumS2 Formulation (% Release)Marketed Product (% Release)
0.1M HCl (pH 1.2)85.7781.01
Acetate (B1210297) Buffer (pH 4.5)72.3967.47
Phosphate Buffer (pH 6.8)64.6360.25

Data sourced from a 2012 study on enhancing domperidone solubility. semanticscholar.org

Another investigation into solid dispersions using carriers like Pluronic F-127 and PEG 6000 demonstrated that after 6 hours, the formulation with Pluronic F-127 achieved 54.3% drug release, compared to only 8% from the pure drug alone. researchgate.net

Formulations with Acidic Excipients: To counteract the poor solubility of domperidone in higher pH environments, such as the intestine, acidic excipients can be incorporated into the formulation. These agents create an acidic microenvironment around the drug particles, promoting dissolution. A study using citric acid and tartaric acid in a polymeric matrix at pH 6.8 showed a significant, concentration-dependent increase in domperidone release.

Table 2: Effect of Acidic Excipients on Domperidone Release at pH 6.8

This table illustrates how incorporating different concentrations of acidic excipients (Citric Acid and Tartaric Acid) into a domperidone formulation affects the cumulative drug release over time in a pH 6.8 buffer.

Acidifier (% w/w)Time (min)Cumulative % Release (Citric Acid)Cumulative % Release (Tartaric Acid)
6.66%6065.2150.39
24080.1468.44
48088.9279.81
20.00%6085.6770.12
24094.2285.64
480>9594.33

Data adapted from a study on modulating pH-independent release. dissolutiontech.com

Self-Emulsifying Drug Delivery Systems (SEDDS): Lipid-based formulations like SEDDS have also been developed to improve domperidone's dissolution. An in vitro study comparing SEDDS formulations with a commercial tablet in a simulated intestinal medium (pH 6.8) showed substantially faster and more complete drug release. One optimized SEDDS formulation (S1-DMP) achieved 100% release, whereas the conventional tablet released only 52.58% of the drug over the same period. nih.gov

Solid-State Conversion (e.g., Crystalline to Amorphous) within Formulations

The conversion of a drug from its stable crystalline form to a higher-energy amorphous state within a formulation is a well-established strategy to enhance the dissolution rate and solubility of poorly water-soluble compounds like domperidone maleate. semanticscholar.orgpjps.pk The amorphous form lacks the long-range molecular order of the crystalline state, resulting in a lower energy barrier for dissolution. rigaku.com This conversion is often a direct consequence of formulation processes like creating solid dispersions. semanticscholar.orgpjps.pkresearchgate.net

Several analytical techniques are employed to confirm this solid-state transformation:

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. Crystalline domperidone exhibits a sharp endothermic peak corresponding to its melting point. pjps.pkresearchgate.net In solid dispersion formulations, the disappearance of this characteristic peak is a strong indicator that the drug has been converted to an amorphous or molecularly dispersed state within the polymer carrier. pjps.pkimpactfactor.org For example, in solid dispersions prepared with PVP K30, the sharp endotherm of domperidone vanishes, suggesting its conversion to an amorphous form. pjps.pk

Powder X-ray Diffraction (PXRD): PXRD is a definitive method for analyzing the long-range order of a solid. Crystalline materials produce a unique diffraction pattern with sharp, intense peaks at specific angles. researchgate.netnih.gov Amorphous materials, lacking this order, produce a diffuse halo pattern instead of sharp peaks. rigaku.com Studies on domperidone solid dispersions consistently show the absence of the characteristic crystalline peaks of the pure drug, confirming its amorphous nature within the formulation. researchgate.netnih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify interactions between the drug and the carrier molecules. While not a primary method for detecting amorphization, changes in the FTIR spectrum, such as the shifting or disappearance of peaks related to specific functional groups (e.g., N-H stretching), can indicate the formation of intermolecular interactions (like hydrogen bonds) between the drug and the polymer. pjps.pkresearchgate.net These interactions help to stabilize the drug in its amorphous state and prevent recrystallization. pjps.pk

The solid dispersion technique, using methods such as solvent evaporation or fusion (melting), is highly effective at inducing this crystalline-to-amorphous conversion. pjps.pknih.govijddr.in During these processes, domperidone molecules become entrapped within a hydrophilic polymer matrix (e.g., PVP, PEG, Pluronics), which inhibits the crystal lattice formation. semanticscholar.orgpjps.pk The enhanced dissolution rates observed in these formulations are directly attributed to this change in the drug's solid state. japsonline.comsemanticscholar.orgpjps.pk

Table 3: Summary of Analytical Evidence for Solid-State Conversion of Domperidone

This table summarizes findings from various studies that confirm the conversion of crystalline domperidone to an amorphous state within different formulations, detailing the techniques used and the observed outcomes.

Formulation TechniqueAnalytical MethodKey Finding Indicating Amorphous StateReference
Solid Dispersion (Solvent Evaporation)DSCDisappearance of the sharp endothermic peak of the drug. pjps.pk
Solid Dispersion (Fusion Method)DSC, PXRDAbsence of drug's melting peak in DSC and characteristic crystalline peaks in PXRD. japsonline.comnih.gov
Solid Dispersion (Co-grinding)DSCReduced enthalpy of fusion compared to the pure drug. semanticscholar.org
Solid Dispersion (Solvent Evaporation)XRD, DSCAbsence of crystalline structure revealed by XRD and DSC data. researchgate.net
Spray-DryingXRD, DSCAbsence of sharp diffraction peaks in XRD and disappearance of melting endotherm in DSC. researchgate.net

The stability of the amorphous form is crucial, as recrystallization during storage can negate the dissolution advantage. nih.gov The choice of polymer carrier is vital not only for creating the amorphous dispersion but also for maintaining its stability by reducing molecular mobility. researchgate.net

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as domperidone (B1670879), and its biological target at an atomic level.

Molecular Docking:

Molecular docking studies have been employed to elucidate the binding mode of domperidone within the active site of the dopamine (B1211576) D2 receptor (DRD2). These simulations predict the preferred orientation of the domperidone molecule when it binds to the receptor, as well as the binding affinity. A study investigating the interaction between domperidone and the DRD2 receptor identified key amino acid residues involved in the binding. The simulation revealed the formation of crucial hydrogen bonds between domperidone and the residues ASP114, PHE390, and CYS182 of the DRD2 receptor. These interactions are vital for the stable binding of domperidone to its target.

Molecular Dynamics (MD) Simulations:

Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. These simulations mimic the dynamic nature of biological systems and can provide insights into the conformational changes that may occur upon ligand binding. For the domperidone-DRD2 complex, MD simulations have been used to confirm the stability of the binding pose predicted by docking studies. By analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms, researchers can ascertain whether the ligand remains stably bound within the active site. Stable RMSD values over the simulation period suggest a stable and favorable interaction. While specific binding energy values and detailed RMSD plots for domperidone are not always publicly detailed, the consistent findings from these simulations support a stable and specific interaction with the D2 receptor.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for a desired biological effect.

A universal three-dimensional QSAR (3D-QSAR) model has been developed for a series of dopamine D2 receptor antagonists, a class to which domperidone belongs. This model was built using the Comparative Molecular Field Analysis (CoMFA) method, which correlates the 3D steric and electrostatic fields of molecules with their biological activities.

The model was developed using a dataset of 176 chemically diverse dopamine D2 receptor antagonists. The robustness and predictive power of the CoMFA model were validated through rigorous statistical methods, yielding a cross-validated coefficient (Q²) of 0.76 and a non-cross-validated coefficient (R²) of 0.92 researchgate.net. A Q² value greater than 0.5 is generally considered indicative of a good predictive model. The steric and electrostatic field contributions to the model were found to be 67.4% and 32.6%, respectively, indicating that both the shape and the electronic properties of the molecules are crucial for their binding affinity to the D2 receptor.

The contour maps generated from this 3D-QSAR model provide a visual representation of the regions around the antagonist molecules where steric bulk is favored or disfavored, and where positive or negative electrostatic potentials are beneficial for activity. This information is invaluable for the rational design of new and more potent dopamine D2 receptor antagonists.

Prediction of Metabolic Pathways and Identification of Novel Metabolites

Computational methods play a crucial role in predicting the metabolic fate of drug candidates. These in silico tools can identify potential sites of metabolism on a molecule and predict the structures of possible metabolites. This is particularly important as metabolites can have their own pharmacological or toxicological profiles.

Domperidone is known to be a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme, which is a major enzyme in drug metabolism. Experimental studies have identified the main metabolic pathways of domperidone as aromatic hydroxylation and oxidative N-dealkylation.

While specific in silico studies focused solely on predicting novel metabolites of domperidone are not extensively available in the public domain, the general approach for such predictions involves several computational techniques:

Site of Metabolism (SoM) Prediction: Algorithms analyze the chemical structure of domperidone to identify atoms that are most likely to undergo metabolic transformation by enzymes like CYP3A4. These predictions are based on factors such as the reactivity of different parts of the molecule and their accessibility to the enzyme's active site.

Metabolite Structure Prediction: Once potential sites of metabolism are identified, software tools can predict the chemical structures of the resulting metabolites. This is achieved by applying known biotransformation rules to the parent drug molecule.

Expert Systems: These are knowledge-based systems that contain information on known metabolic pathways of a vast number of compounds. By comparing the structure of domperidone to compounds with known metabolic profiles, these systems can infer its likely metabolic fate.

Such computational predictions can guide experimental metabolic studies, helping to focus on the search for specific, predicted metabolites and potentially identifying novel metabolic pathways that might not be obvious from conventional studies alone.

In Silico Modeling of Drug-Drug Interactions

Drug-drug interactions (DDIs) can significantly alter the efficacy and safety of a drug. In silico modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is a powerful tool for predicting and understanding the mechanisms of DDIs.

A PBPK model has been developed to predict the DDIs between domperidone and inhibitors of the CYP3A4 enzyme nih.gov. Since domperidone is a substrate of CYP3A4, co-administration with drugs that inhibit this enzyme can lead to increased plasma concentrations of domperidone.

The PBPK model for domperidone was developed using the Simcyp V13.1 software and was built by incorporating a range of data:

Physicochemical Properties: Parameters such as LogP and pKa of domperidone were used as inputs.

In Vitro Data: Data from human liver microsomal studies were included to characterize its metabolism.

Clinical Data: Pharmacokinetic parameters from single-dose intravenous clinical studies in healthy participants were used to validate the model.

This model was then used to simulate the effect of co-administering potent CYP3A4 inhibitors, such as ketoconazole (B1673606), erythromycin (B1671065), and itraconazole, on the pharmacokinetics of domperidone. The simulations accurately predicted the increase in domperidone exposure in the presence of these inhibitors. The simulated ratios of the area under the curve (AUC) and maximum plasma concentration (Cmax) of domperidone with and without the inhibitors were consistent with the ratios observed in clinical DDI studies nih.gov. This demonstrates the utility of PBPK modeling in prospectively identifying and quantifying the risk of DDIs involving domperidone.

Polymorphism and Crystal Structure Prediction

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a drug can have different physicochemical properties, such as solubility and stability, which can impact its bioavailability and therapeutic efficacy. Computational methods are increasingly being used to predict the possible polymorphs of a pharmaceutical compound.

These computational approaches, often referred to as crystal structure prediction (CSP) methods, involve generating a multitude of plausible crystal packing arrangements for a given molecule and then ranking them based on their calculated lattice energies. The goal is to identify the most stable crystal structures, which are the most likely to be observed experimentally.

While the experimental crystal structure of domperidone has been determined, specific computational studies on the prediction of polymorphs of domperidone maleate (B1232345) are not widely available in the scientific literature. However, the general methodologies for such a study would involve:

Conformational Analysis: Identifying the low-energy conformations of the domperidone and maleate ions.

Crystal Packing Prediction: Using specialized software to generate a large number of possible crystal packing arrangements for these conformers in various space groups.

Lattice Energy Calculation: Calculating the lattice energy of each predicted crystal structure using force fields or more accurate quantum mechanical methods.

Thermodynamic Stability Ranking: Ranking the predicted polymorphs based on their relative lattice energies to create a crystal energy landscape.

Such computational studies, when performed, can be a valuable tool to complement experimental polymorph screening, potentially identifying novel and more stable crystalline forms of domperidone maleate.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a drug candidate. Various computational models are used to predict these properties based on the molecular structure of the compound.

For domperidone, a number of ADMET-related properties have been predicted using computational tools, and some of these are available in public databases such as ChEMBL. A PBPK modeling study also provided simulated values for key pharmacokinetic parameters.

ADMET PropertyPredicted/Simulated ValueImplication
Molecular Weight425.92 g/molCompliant with Lipinski's rule of five (<500).
AlogP3.35Indicates good lipophilicity for membrane permeation.
Polar Surface Area78.82 ŲSuggests good oral bioavailability.
#RO5 Violations (Lipinski)0Indicates good drug-likeness for oral administration.
CX Basic pKa7.03Indicates it is a weak base.
Fraction Absorbed (fa)0.89 ± 0.11 (Simulated) nih.govHigh fraction of the drug is absorbed from the gut.
Intestinal Availability0.45 ± 0.14 (Simulated) nih.govSuggests significant first-pass metabolism in the gut wall.
Hepatic Availability0.31 ± 0.10 (Simulated) nih.govIndicates extensive first-pass metabolism in the liver.

These predicted and simulated properties provide a comprehensive in silico profile of domperidone's likely pharmacokinetic behavior in humans. The high predicted absorption, coupled with significant intestinal and hepatic first-pass metabolism, is consistent with its known low oral bioavailability.

Degradation Pathways and Stability Research

Identification of Degradation Products and Their Structural Elucidation

Forced degradation studies are fundamental in identifying the potential degradation products of a drug substance. primescholars.com These studies expose the drug to stress conditions such as acid, base, oxidation, light, and heat to accelerate its decomposition.

In the case of domperidone (B1670879), significant degradation has been observed under acidic and oxidative conditions. oup.com One study identified three primary degradation products (DPs) formed under stress conditions. oup.comoup.com Two of these, DP-ISO1 and DP-ISO2, were formed during acid-mediated hydrolysis, while the third, DP-OX, was a product of peroxide-mediated oxidation. oup.com Notably, domperidone showed resistance to base hydrolysis, photolysis, and thermal stress. oup.comoup.comnih.gov

The structural elucidation of these degradation products was accomplished using advanced analytical techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) were pivotal in unambiguously characterizing the chemical structures of the isolated compounds. oup.comoup.comnih.gov The presence of a chlorine atom in the structures of DP-ISO1 and DP-ISO2 was confirmed by the isotopic peak in their mass spectra. oup.com While DP-OX was previously reported as a process-related impurity (Impurity C), DP-ISO1 and DP-ISO2 were identified as novel degradation products. oup.comnih.gov

Table 1: Identified Degradation Products of Domperidone

Degradation Product Formation Condition Chemical Name
DP-ISO1 Acid Hydrolysis 5-chloro-1-(1-(3-(6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one nih.gov
DP-ISO2 Acid Hydrolysis 5-chloro-1-(3-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one nih.gov
DP-OX (Impurity C) Oxidation 4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidine 1-oxide nih.gov

Kinetics of Degradation under Various Stress Conditions

The kinetics of domperidone degradation provide insight into the rate at which the drug substance breaks down under specific stress conditions. Such studies are crucial for predicting the shelf-life and determining appropriate storage conditions.

Forced degradation studies have demonstrated that domperidone is susceptible to degradation under acidic, alkaline, and oxidative stress. researchgate.netjchr.org In one study, domperidone maleate (B1232345) samples were subjected to stress with 0.1 N HCl, 0.1 N NaOH, 3% H2O2, and thermal degradation at 105°C. jchr.org The percentage of degradation was quantified, revealing the extent of instability under each condition.

Table 2: Percentage of Domperidone Degradation under Stress Conditions

Stress Condition Average Area % Assay % Degradation
Acid stress (0.1 N HCl) 860170 90.94 9.06
Alkali stress (0.1 N NaOH) 864560 92.92 7.08
Oxidation stress (3% H2O2) 739797 79.58 20.42
Thermal stress (105°C) 863668 93.14 6.86

Data derived from a study assessing the stability of domperidone maleate. jchr.org

These kinetic studies highlight that domperidone is most susceptible to oxidative degradation, followed by acid hydrolysis. The degradation under alkaline and thermal stress was found to be comparatively less pronounced.

Influence of pH, Temperature, Humidity, and Light on Stability

The stability of domperidone is significantly influenced by environmental factors such as pH, temperature, humidity, and light.

pH: Domperidone's stability is pH-dependent. As indicated by kinetic studies, the drug degrades in both acidic and basic media, with more substantial degradation occurring in acidic conditions. researchgate.netprimescholars.com

Temperature: Thermal stress can induce degradation, although some studies suggest that domperidone is relatively stable under thermal stress conditions when compared to hydrolytic and oxidative stress. oup.comoup.comjchr.org One preformulation study assessed the stability of domperidone at various temperatures and found it to be stable under the tested storage conditions. ijprs.com

Humidity: The influence of humidity on domperidone stability is also a key consideration in preformulation studies. Research has been conducted to assess its stability at various relative humidity (RH) levels, such as 25°C/75% RH, to ensure the drug remains stable during storage. ijprs.com

Light: Photostability studies have shown that domperidone is stable under UV light in both solution and solid states. oup.comoup.com This indicates that light is not a primary factor in the degradation of the drug substance.

Development of Stability-Indicating Analytical Methods

To accurately monitor the stability of domperidone and quantify it in the presence of its degradation products, stability-indicating analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose.

A robust stability-indicating method must be able to effectively separate the parent drug from all potential degradation products and process-related impurities. researchgate.net Several HPLC and UPLC methods have been developed and validated for domperidone according to International Council for Harmonisation (ICH) guidelines. jchr.orgoup.com

These methods typically utilize a reverse-phase column, such as a C18 column, with a mobile phase consisting of a buffer and an organic solvent like methanol (B129727) or acetonitrile. jchr.orgoup.com The detection is usually carried out using a UV detector at a specific wavelength, for instance, 285 nm or 280 nm. oup.comscribd.com The validation of these methods includes parameters such as linearity, accuracy, precision, specificity, and robustness to ensure their reliability for routine analysis and stability studies. jchr.org

Table 3: Example of Chromatographic Conditions for a Stability-Indicating UPLC Method

Parameter Condition
Column Hypersil Zorbax eXtra Densely Bonded C18 (30 x 4.6 mm, i.d., 1.8 µm) oup.com
Mobile Phase Gradient of 0.06 M ammonium (B1175870) acetate (B1210297) and methanol oup.com
Flow Rate 1 mL/min oup.com
Column Temperature 40°C oup.com
Detection Wavelength 280 nm oup.com
Injection Volume 3 µL oup.com

The successful development of such methods allows for the accurate assay of domperidone in pharmaceutical formulations and the monitoring of its stability over time.

Strategies for Formulation Stabilization

Given the susceptibility of domperidone to degradation, particularly through hydrolysis and oxidation, strategies to enhance its stability in pharmaceutical formulations are necessary. Preformulation studies are critical in this regard, as they provide foundational knowledge for developing a stable drug product. ijprs.com

Key strategies for stabilizing domperidone formulations include:

pH Control: Since domperidone is prone to acid hydrolysis, buffering the formulation to a pH range where the drug is most stable can significantly reduce degradation.

Use of Antioxidants: To mitigate oxidative degradation, the inclusion of antioxidants in the formulation can be an effective strategy.

Moisture Protection: Proper packaging, such as blister packs or containers with desiccants, can protect the formulation from humidity and prevent moisture-related degradation.

Excipient Compatibility: Ensuring the compatibility of domperidone with all excipients in the formulation is crucial, as some excipients can promote degradation.

By understanding the degradation pathways and implementing these stabilization strategies, it is possible to develop robust and stable domperidone formulations with an adequate shelf-life.

Polymorphism and Crystallization Research

Identification and Characterization of Polymorphic Forms (e.g., using XRD, DSC)

The identification and characterization of domperidone's solid-state forms are primarily accomplished using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). rigaku.comh-and-m-analytical.com These methods are fundamental for distinguishing between different crystalline polymorphs and the amorphous state. rigaku.com

Powder X-ray Diffraction (PXRD) is a cornerstone technique for polymorph identification, providing a unique "fingerprint" for each crystalline structure. h-and-m-analytical.com Studies have shown that raw, crystalline domperidone (B1670879) exhibits several characteristic high-intensity peaks in its diffraction pattern, confirming its crystalline nature. nih.govresearchgate.net The transformation of domperidone from a crystalline to an amorphous state, often achieved through processes like solid dispersion, is evidenced by the absence or significant reduction of these sharp peaks in the PXRD spectrum. researchgate.netjapsonline.comresearchgate.net

Table 1: Characteristic PXRD Peaks for Crystalline Domperidone nih.govresearchgate.net
Diffraction Angle (2θ)
9.28°
13.94°
15.58°
19.80°
24.80°

Differential Scanning Calorimetry (DSC) is another vital analytical tool used to study the thermal properties of domperidone's different forms. shimadzu.com DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. Polymorphs typically display different melting points and heats of fusion, which can be detected by DSC. shimadzu.com The DSC thermogram of crystalline domperidone shows a sharp endothermic peak corresponding to its melting point. researchgate.net For instance, the melting point of domperidone maleate (B1232345) has been reported in the range of 211-213°C. ijmps.org The conversion to an amorphous form, as seen in solid dispersions, is confirmed by the disappearance of this sharp melting endotherm in the DSC data, which is a key indicator of enhanced dissolution rates. researchgate.netnih.gov

Understanding Crystallization Processes and Crystal Habits

The crystallization process is a critical step that dictates the resulting polymorphic form and crystal habit (the external shape) of the API. The choice of solvent or solvent system used for recrystallization is a primary factor influencing the crystal state of a solid. googleapis.com For domperidone maleate, specific synthesis and purification procedures involve recrystallization from solvents like methanol (B129727), or a process of dissolving the compound in methanol and then inducing precipitation by adding an anti-solvent like water. google.comgoogle.com

The crystal habit of domperidone can be modified without altering its internal crystal structure. google.com Research has demonstrated the ability to change domperidone's crystal habit from an acicular (needle-like) shape to a more uniform bipyramidal or spherical shape. researchgate.netgoogle.com This can be achieved through methods such as in situ micronization using a solvent-change technique or by using crystal growth inhibitors during a co-precipitation process. researchgate.netgoogle.com Such modifications to the crystal habit are significant as they can dramatically improve the bulk properties of the powder, such as its flowability, which is crucial for manufacturing solid dosage forms. google.com

Impact of Polymorphism on Pharmaceutical Properties and Performance (e.g., solubility, dissolution)

Polymorphism has a profound impact on the pharmaceutical properties of a drug, particularly for a Biopharmaceutics Classification System (BCS) Class II compound like domperidone, which is characterized by low aqueous solubility and high permeability. researchgate.netijprs.com Different polymorphic forms can possess different solubilities and dissolution rates, which in turn can affect the drug's bioavailability. googleapis.comnih.gov Generally, for a given compound, the more stable the crystalline form, the higher its melting point and the lower its solubility. googleapis.com

The aqueous solubility of domperidone is very low and is also pH-dependent, with better solubility in acidic environments. nih.govjapsonline.com The limited solubility is a major factor contributing to its low and variable oral bioavailability of 13-17%. nih.govresearchgate.net

A key strategy to overcome this limitation is to convert the crystalline drug into its amorphous form. researchgate.net Numerous studies have confirmed that the amorphous state of domperidone, typically prepared as a solid dispersion with hydrophilic polymers, exhibits significantly enhanced solubility and dissolution rates compared to its crystalline counterpart. japsonline.comresearchgate.netnih.gov This improvement is attributed to the lack of a crystal lattice in the amorphous form, which reduces the energy required for a drug molecule to dissolve. researchgate.net Other techniques, such as forming new salts (e.g., domperidone succinate) or creating inclusion complexes with cyclodextrins, have also proven effective in enhancing the drug's solubility. researchgate.netresearchgate.netscirp.org

Table 2: Solubility of Domperidone in Various Media
Solvent/MediumSolubility/CharacteristicReference
WaterSlightly soluble / 0.986 mg/L ijmps.orgijprs.com
Petroleum EtherHighest solubility ijmps.org
Ethyl Acetate (B1210297)High solubility ijmps.org
MethanolLimited solubility ijmps.org
EthanolLimited solubility ijmps.org
Domperidone in Dispersion (Water)45.7-fold higher than raw drug nih.gov
Domperidone in Dispersion (pH 1 buffer)63.9-fold higher than raw drug nih.gov

Control of Polymorphic Forms in Manufacturing

Given the significant influence of polymorphism on domperidone's performance, strict control over the crystalline form is a regulatory and quality imperative during manufacturing. h-and-m-analytical.comalmacgroup.com The method of synthesis, crystallization, and purification directly impacts which polymorphic form is produced. jchr.org

Control strategies involve the careful selection and manipulation of process parameters. This includes the choice of solvents and anti-solvents for crystallization, temperature control, and the rate of precipitation. googleapis.com For example, specific procedures involving methanol and water are used to consistently produce a desired form of domperidone maleate. google.comgoogle.com

To produce the more soluble amorphous form, manufacturing processes like solvent evaporation or fusion to create solid dispersions are employed. researchgate.netnih.gov It is crucial to ensure that the desired form, whether crystalline or amorphous, remains stable throughout the product's shelf life and does not convert to a different, potentially less soluble form. almacgroup.com Environmental factors such as temperature and humidity, as well as interactions with excipients in the final dosage form, can trigger polymorphic transformations. almacgroup.com

Therefore, manufacturers must implement robust process controls and analytical testing. Quantitative methods like XRPD are used to test batches of both the drug substance and the final product to ensure the polymorphic form is consistent and falls within established specifications. almacgroup.com This rigorous control ensures batch-to-batch consistency, which is essential for a product with reliable safety and efficacy. almacgroup.com

Prodrug Strategies and Novel Chemical Modifications

Design and Synthesis of Domperidone (B1670879) Prodrugs

There is a lack of specific published research detailing the design and synthesis of domperidone prodrugs. Scientific investigations have primarily explored alternative methods to improve its therapeutic efficacy. These methods include the development of novel delivery systems such as nanoparticles, solid dispersions, and the use of bio-enhancers like piperine to inhibit first-pass metabolism. The synthesis routes that are well-documented focus on the preparation of domperidone itself and its intermediates.

In Vitro Bioconversion Studies of Prodrugs

As no specific domperidone prodrugs have been described in the available literature, there are consequently no reports of their in vitro bioconversion studies. Such studies would typically involve incubating a prodrug with enzymes or biological matrices (like plasma or liver microsomes) to confirm its conversion to the active parent drug, domperidone. The absence of synthesized domperidone prodrugs precludes the existence of this evaluation data.

Evaluation of Enhanced Bioavailability or Targeted Delivery Potential through Prodrug Approach

The potential for enhanced bioavailability or targeted delivery of domperidone through a prodrug approach remains theoretical at this time, as no specific prodrugs have been developed and tested. While the prodrug strategy is a well-established method for improving the pharmacokinetic properties of many therapeutic agents, this approach has not been applied to domperidone in any documented research. The scientific community has instead focused on formulation-based enhancements to overcome the challenges associated with domperidone's low oral bioavailability.

Q & A

Basic Research Question: What validated analytical methods are recommended for quantifying Domperidone maleate in biological matrices?

Methodological Answer :
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection is widely validated for quantifying Domperidone maleate in plasma, urine, and breast milk. For example, fluorescence detection (excitation/emission: 285/325 nm) offers high sensitivity for Domperidone due to its native fluorescence, achieving limits of detection (LOD) as low as 0.5 ng/mL . When analyzing alongside drugs like Naproxen, chromatographic separation using C18 columns with mobile phases (e.g., acetonitrile:phosphate buffer pH 3.0) resolves peaks effectively, ensuring specificity . Method validation should include linearity (1–100 ng/mL), precision (RSD <2%), and recovery studies (>90%) using spiked biological samples .

Advanced Research Question: How can Design of Experiments (DOE) optimize Domperidone maleate formulations for enhanced bioavailability?

Methodological Answer :
Central Composite Design (CCD) or 3² factorial designs are effective for optimizing sustained-release or fast-dispersing formulations. For instance, CCD can evaluate variables like polymer concentration (e.g., HPMC E5) and plasticizer ratio (PEG-400) to maximize drug release (e.g., >90% in 30 minutes) while maintaining folding endurance (>200 cycles) . Contour plots derived from factorial designs identify optimal regions within the design space, enabling predictive modeling of critical quality attributes (CQAs). Post-optimization, validation via ANOVA confirms model significance (p <0.05) and lack-of-fit tests ensure robustness .

Basic Research Question: What pharmacokinetic parameters should be prioritized when assessing Domperidone maleate-drug interactions?

Methodological Answer :
Key parameters include Cmax (peak plasma concentration), Tmax (time to peak), AUC0–24 (area under the curve), and t1/2 (elimination half-life). For example, a crossover study design (n=10) revealed that omeprazole co-administration reduced Cmax of Domperidone free base by 16% (p <0.05) but had no significant effect on the maleate salt due to pH-dependent solubility differences. LC-MS/MS methods with stable isotope-labeled internal standards ensure precise quantification during interaction studies .

Advanced Research Question: How can contradictory data on Domperidone maleate’s efficacy in lactation studies be resolved?

Methodological Answer :
Contradictions often arise from variability in maternal physiology or dosing regimens. A mixed-methods approach combining quantitative metrics (e.g., milk volume measurements, plasma prolactin levels) with qualitative patient-reported outcomes (e.g., feeding satisfaction) can contextualize results. For instance, a randomized controlled trial (RCT) with stratified randomization by baseline prolactin levels and mixed-effects modeling accounts for inter-individual variability . Sensitivity analyses (e.g., excluding outliers) and meta-regression of pooled RCT data further clarify dose-response relationships .

Basic Research Question: What experimental protocols ensure stability of Domperidone maleate in formulation development?

Methodological Answer :
Forced degradation studies under acidic/alkaline hydrolysis, oxidative (H2O2), photolytic (ICH Q1B), and thermal stress (40–60°C) identify degradation pathways. RP-HPLC with photodiode array (PDA) detection monitors degradation products, ensuring method specificity. For example, Domperidone maleate shows instability at pH >7.0, necessitating enteric coatings in oral formulations. Accelerated stability studies (40°C/75% RH) over 6 months with periodic sampling validate shelf-life claims .

Advanced Research Question: What statistical approaches reconcile discrepancies in Domperidone maleate’s absorption kinetics between free base and salt forms?

Methodological Answer :
Non-compartmental analysis (NCA) paired with bioequivalence testing (90% CI for AUC and Cmax ratios) quantifies formulation differences. A two-period crossover study (n=10) demonstrated that Domperidone maleate’s Cmax was 25.9% higher than the free base when co-administered with omeprazole (p <0.05), attributed to enhanced solubility at low gastric pH. Bayesian hierarchical models can further assess inter-subject variability in absorption rates .

Basic Research Question: How are Domperidone maleate’s physicochemical properties leveraged in formulation design?

Methodological Answer :
Domperidone maleate’s lipophilicity (logP ~4.2) and poor aqueous solubility (0.03 mg/mL) necessitate solubilization strategies. Techniques include:

  • Solid dispersions : With polymers like PVP-K30 to enhance dissolution.
  • Nanonization : Reducing particle size to <200 nm via wet milling improves bioavailability.
  • pH modulation : Maleate salt formation increases solubility in acidic environments, favoring gastric absorption .

Advanced Research Question: What mechanistic models explain Domperidone maleate’s prokinetic effects at the molecular level?

Methodological Answer :
Computational docking studies (e.g., AutoDock Vina) reveal Domperidone’s antagonism of dopamine D2 receptors in the gastrointestinal tract. Binding energy (ΔG ≈ -9.2 kcal/mol) and hydrogen bonding with Asp<sup>114</sup> residues stabilize interactions. In vitro assays (e.g., isolated guinea pig ileum) confirm dose-dependent inhibition of dopamine-induced relaxation (EC50 = 12 nM). Transcriptomic analysis (RNA-seq) of duodenal biopsies post-treatment identifies upregulated motility-related genes (e.g., MLCK, SLC5A1) .

Basic Research Question: What ethical considerations govern clinical trials involving Domperidone maleate in vulnerable populations (e.g., lactating mothers)?

Methodological Answer :
Protocols must include:

  • Informed consent : Detailed disclosure of cardiac arrhythmia risks (QT prolongation).
  • Safety monitoring : ECG for QTc intervals at baseline and post-dosing.
  • Exclusion criteria : Hypokalemia, congenital long QT syndrome.
  • Data oversight : Independent Data Safety Monitoring Boards (DSMBs) to review adverse events .

Advanced Research Question: How can machine learning improve Domperidone maleate’s therapeutic monitoring in personalized medicine?

Methodological Answer :
Neural networks trained on pharmacokinetic data (e.g., age, BMI, CYP3A4 genotype) predict individualized dosing regimens. For instance, a random forest model incorporating CYP3A4*22 polymorphism (associated with reduced metabolism) adjusts doses to maintain therapeutic plasma levels (5–50 ng/mL). Digital twin simulations using PBPK models (e.g., GastroPlus) further optimize dosing schedules in subpopulations (e.g., elderly patients) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.